5-(4-tert-butylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Overview
Description
5-(4-tert-butylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolotriazines This compound is characterized by the presence of a tert-butylbenzyl group and a fluorophenyl group attached to a pyrazolotriazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-butylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step organic reactions. The starting materials often include 4-tert-butylbenzyl chloride and 4-fluoroaniline, which undergo a series of reactions such as nucleophilic substitution, cyclization, and condensation to form the final product. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with modifications to improve efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
5-(4-tert-butylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
5-(4-tert-butylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, coatings, or catalysts due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(4-tert-butylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-tert-butylbenzyl)-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- 5-(4-tert-butylbenzyl)-2-(4-chlorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- 5-(4-tert-butylbenzyl)-2-(4-methylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Uniqueness
The uniqueness of 5-(4-tert-butylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability, lipophilicity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H21FN4O |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
5-[(4-tert-butylphenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C22H21FN4O/c1-22(2,3)17-8-4-15(5-9-17)13-26-21(28)20-12-19(25-27(20)14-24-26)16-6-10-18(23)11-7-16/h4-12,14H,13H2,1-3H3 |
InChI Key |
VDDIRTUBNNAMQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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